2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-4-3-11-27-13-20(25-23(15)27)17-5-2-6-18(12-17)24-21(29)14-28-22(30)10-9-19(26-28)16-7-8-16/h2-6,9-13,16H,7-8,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBGZGEVMBGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CN4C(=O)C=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Dihydropyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions to form the dihydropyridazinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents such as diazomethane or cyclopropylcarbene.
Coupling of the Imidazopyridine Moiety: The final step involves the coupling of the imidazopyridine moiety to the dihydropyridazinone ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Structure: Features a tetrahydroimidazo[1,2-a]pyridine core with nitro, cyano, and ester substituents.
- Properties : Melting point 215–217°C; characterized by 1H NMR (δ 7.5–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm⁻¹) .
- Comparison: Unlike the target compound, 2d lacks a pyridazinone moiety but shares the imidazo[1,2-a]pyridine scaffold. The nitro group in 2d may confer electrophilic reactivity, whereas the target’s cyclopropyl group enhances steric stability.
Oxozolpidem (N,N,6-Trimethyl-2-(4-methyl-phenyl)-oxo-imidazo[1,2-a]pyridine-3-acetamide)
- Structure : Contains a methyl-substituted imidazo[1,2-a]pyridine linked to an acetamide group.
- Comparison: Both compounds share the acetamide linker and imidazo[1,2-a]pyridine system. However, Oxozolpidem’s simpler substituents (methyl and phenyl) contrast with the target’s cyclopropyl-pyridazinone hybrid, which may broaden its target specificity .
Pyridazinone-Containing Analogues
(R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)
- Structure: Combines pyrimido[4,5-d]pyrimidinone and benzodiazepine cores.
- Comparison: While 11f shares a pyrimidinone-like heterocycle with the target compound, its benzodiazepine component suggests divergent biological targets (e.g., GABA receptors). The target’s imidazo[1,2-a]pyridine group may instead modulate kinase or protease activity .
Acetamide-Linked Compounds
2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h)
- Structure: Simple acetamide with cyano and dimethoxybenzyl groups.
- Synthesis: Prepared via ethanol/piperidine-mediated condensation at 0–5°C .
- Comparison : The absence of fused heterocycles in 3h limits its complexity compared to the target compound. However, both utilize acetamide linkers, underscoring the role of this group in facilitating synthetic modularity .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide | Pyridazinone + Imidazo[1,2-a]pyridine | Cyclopropyl, 8-methylimidazo[1,2-a]pyridin-2-yl | Amide, ketone, aromatic rings |
| Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Tetrahydroimidazo[1,2-a]pyridine | Nitrophenyl, cyano, diethyl ester | Ester, nitro, cyano |
| Oxozolpidem | Imidazo[1,2-a]pyridine | N,N,6-Trimethyl, 4-methylphenyl | Amide, aromatic |
Research Findings and Implications
- Synthetic Challenges : Compared to one-pot syntheses (e.g., compound 2d ), the target likely requires sequential heterocyclic formation, increasing complexity.
- Bioactivity Potential: The imidazo[1,2-a]pyridine moiety, seen in Oxozolpidem and 2d , is associated with CNS and kinase modulation, suggesting similar pathways for the target compound.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.39 g/mol. The structure features a cyclopropyl group, a pyridazinone core, and an imidazo-pyridine moiety that contribute to its diverse biological properties.
Biological Activity Overview
Preliminary investigations suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have indicated that similar compounds possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of heterocyclic structures may enhance its efficacy against bacterial and fungal pathogens.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Interaction : Binding to active sites of enzymes, leading to inhibition or modulation of their activity.
- Receptor Modulation : Interacting with specific receptors to alter cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Cyclopropyl Group : Enhances lipophilicity and may improve cellular uptake.
- Pyridazinone Core : Essential for anticancer activity; modifications can lead to increased potency.
- Imidazo-Pyridine Moiety : Contributes to antimicrobial properties; variations in substitution patterns can yield different biological profiles.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
A study investigated the efficacy of similar pyridazinone derivatives against colon carcinoma cell lines. Results showed that compounds with structural similarities exhibited IC50 values in the low micromolar range, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated effectiveness against multi-drug resistant bacterial strains, suggesting that modifications in the structure could lead to enhanced antimicrobial properties.
Q & A
Basic Questions
Q. What experimental strategies are recommended to optimize the synthesis of this compound for improved yield and purity?
- Methodology :
- Step 1 : Employ one-pot multi-step reactions (e.g., cyclocondensation followed by functionalization) to minimize intermediate purification steps, as demonstrated for imidazo[1,2-a]pyridine derivatives in and .
- Step 2 : Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). This reduces trial-and-error iterations, as highlighted in .
- Step 3 : Purify via chromatography or crystallization (e.g., silica gel column for intermediates, recrystallization for final product), noting yield improvements from 51% to 55% in similar syntheses ( ) .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm cyclopropane, pyridazinone, and imidazo[1,2-a]pyridine moieties. For example, and used NMR to resolve hydrogen environments in tetrahydroimidazo[1,2-a]pyridine derivatives .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]+ ion) with <5 ppm error, as in .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) ( ) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. highlights imidazo[1,2-a]pyridines' affinity for CNS targets, suggesting similar frameworks may guide assay selection .
- Cell viability studies : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity ( ) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and stability under varying conditions?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model cyclopropane ring-opening or pyridazinone hydrolysis, as described in ’s ICReDD framework .
- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., polar vs. nonpolar) on conformational stability ( ) .
- pKa Prediction : Use software like MarvinSuite to estimate ionization states affecting solubility ( ) .
Q. What strategies resolve contradictions between in vitro bioactivity and in silico docking results?
- Methodology :
- Re-evaluate binding modes : Perform ensemble docking (multiple protein conformations) to account for target flexibility ( ) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays ( ) .
- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to refine binding affinity predictions ( ) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify the cyclopropane (e.g., substituent size) or acetamide linker (e.g., methyl to trifluoromethyl) using routes in and .
- 3D-QSAR Modeling : Align analogs in a pharmacophore model using CoMFA or CoMSIA to correlate substituents with activity () .
Q. What protocols are recommended for in vivo pharmacokinetic (PK) studies?
- Methodology :
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays ( ) .
- Rodent Studies : Administer via IV/PO routes, collect plasma samples for LC-MS/MS analysis, and calculate AUC, t½, and bioavailability ( ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodology :
- Batch Comparison : Re-run NMR under identical conditions (solvent, concentration) to rule out experimental variability ( ) .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) affecting spectral clarity ( ) .
Q. What steps validate conflicting bioactivity results across cell lines?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
